molecular formula C47H68O17 B1667955 Bryostatin 1 CAS No. 83314-01-6

Bryostatin 1

货号: B1667955
CAS 编号: 83314-01-6
分子量: 905.0 g/mol
InChI 键: MJQUEDHRCUIRLF-MEBWOBETSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bryostatin 1 is a group of macrolide lactones derived from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to modulate protein kinase C (PKC) activity. This compound-1, the most studied member of this group, has shown promise in the treatment of various neurological disorders, cancer, and HIV/AIDS .

生化分析

Biochemical Properties

Bryostatin 1 exhibits various biological activities through its interaction with protein kinase C (PKC) . It binds to the diacylglycerol-binding region within the C-1 regulatory domain of PKC . This interaction with PKC is believed to be central to the biochemical reactions influenced by this compound .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It inhibits proliferation, induces differentiation, and promotes apoptosis in numerous hematological and solid tumor cell lines . In neurological disorders, this compound has shown therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to protein kinase C (PKC), leading to the activation of PKC isozymes . This activation results in PKC auto-phosphorylation and translocation to the cell membrane . Following this, this compound-bound PKC is downregulated by ubiquitination and degradation in proteasomes .

Temporal Effects in Laboratory Settings

In cultured neuronal cells, this compound has been found to induce potent PKCα, δ, and ε activation at specific concentrations . Time course experiments showed that this compound triggered significant PKCε and PKCδ activation by 30 min and 1 h, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, rabbits pretreated with 10µg/kg this compound every other day before a relatively simple trace conditioning task showed more conditioned responses during the first 10 trials of each trace conditioning session than rabbits pretreated with the vehicle control .

Metabolic Pathways

Its primary mechanism of action is known to involve modulation of protein kinase C (PKC) activity .

Transport and Distribution

This compound is widely distributed in many organs but concentrated in the lung, liver, gastrointestinal tract, and fatty tissue . The concentration in the gastrointestinal tract, along with the fecal excretion, suggests the possibility of enterohepatic circulation of this drug .

Subcellular Localization

Initial activation of PKD1 with this compound leads to colocalization of the cytoplasmic pool of β-catenin with PKD1, trans-Golgi network markers, and proteins involved in vesicular trafficking . Activation of PKD1 by this compound decreases nuclear β-catenin expression and β-catenin/TCF transcription activity .

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of bryostatin compounds is a complex and lengthy process due to their intricate structures. For instance, the synthesis of bryostatin 3 involves 22 steps in the longest linear sequence and 31 total steps. This synthesis employs highly atom-economical and chemoselective transformations, with alkynes playing a significant role in reducing the step count . Another notable synthesis is that of bryostatin 1, which proceeds in 29 total steps (19 in the longest linear sequence) and can be scaled to produce grams of material .

Industrial Production Methods

Industrial production of bryostatin is challenging due to its low natural abundance. The initial extraction from Bugula neritina provided only 18 grams from 14 tons of the marine organism. Efforts to boost production through aquaculture and synthetic biological approaches have been explored but remain in early stages .

化学反应分析

Bryostatin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of bryostatin 3, for example, involves chemoselective transformations where alkynes play a crucial role . . These reactions are typically carried out under specific conditions to ensure the desired product formation.

科学研究应用

Neurological Disorders

Bryostatin 1 has shown promising results in various neurological conditions due to its ability to activate protein kinase C (PKC), which plays a crucial role in cellular signaling pathways related to neuroprotection and neuroplasticity.

  • Alzheimer's Disease : Clinical studies indicate that this compound can improve cognitive deficits in models of Alzheimer's disease. It enhances learning and memory functions by promoting synaptic plasticity and reducing amyloid-beta toxicity .
  • Multiple Sclerosis : Preclinical trials suggest that this compound may mitigate symptoms associated with multiple sclerosis by promoting remyelination and reducing inflammation .
  • Traumatic Brain Injury : Research indicates that this compound can aid recovery from traumatic brain injuries by improving cognitive functions and facilitating neural repair processes .

Oncology Applications

This compound is also being investigated for its anticancer properties. It has demonstrated the ability to enhance the efficacy of conventional chemotherapy agents and immunotherapies.

  • Combination Therapies : Studies show that pre-treatment with this compound can sensitize tumor cells to chemotherapeutic agents such as vincristine, leading to improved antitumor activity. This effect is attributed to the downregulation of drug resistance mechanisms .
  • Clinical Trials : Over 20 clinical trials have explored the use of this compound in various cancers, including leukemia, melanoma, and sarcomas. Results have indicated that it can induce differentiation in resistant cancer cells, potentially leading to better treatment outcomes .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties, making it a candidate for enhancing immune responses against tumors.

  • Immunotherapy Enhancement : Research indicates that this compound can boost the immune response by activating T-cells and increasing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This activation may improve the effectiveness of cancer vaccines and other immunotherapeutic strategies .
  • Protection Against Infections : In animal models, this compound has shown protective effects against opportunistic infections, suggesting its potential role in enhancing immune function in immunocompromised patients .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaFindingsStudy Type
Alzheimer's DiseaseImproves cognitive deficits; enhances synaptic plasticityPreclinical/Clinical
Multiple SclerosisPromotes remyelination; reduces inflammationPreclinical
Traumatic Brain InjuryFacilitates neural repair; improves cognitive functionsPreclinical
Cancer TreatmentEnhances efficacy of chemotherapy; induces differentiation in resistant cellsClinical Trials
ImmunomodulationActivates T-cells; increases TNF-α productionPreclinical/Clinical

相似化合物的比较

Bryostatin 1 is unique among similar compounds due to its potent PKC modulation and broad range of biological activities. Similar compounds include:

This compound’s unique combination of potent PKC modulation and diverse therapeutic potential sets it apart from these similar compounds.

生物活性

Bryostatin-1 is a potent natural compound derived from the marine bryozoan Bugula neritina. It has garnered significant attention for its diverse biological activities, particularly its effects on protein kinase C (PKC) modulation, antitumor properties, and potential applications in treating neurological disorders.

Protein Kinase C Modulation
Bryostatin-1 primarily exerts its biological effects through the modulation of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis. Bryostatin-1 binds to the N-terminal C1 domain of PKC with high affinity, leading to both activation and subsequent downregulation of PKC activity. This dual action is crucial for its therapeutic effects, as it can promote beneficial signaling pathways while inhibiting harmful ones .

Antitumor Effects

Bryostatin-1 has demonstrated significant antitumor activity across various cancer types. Notably, it has been shown to:

  • Induce apoptosis in malignant hematopoietic cells.
  • Potentiate the effects of other chemotherapeutic agents like vincristine.
  • Downregulate the expression of multidrug resistance genes (MDR1) and modulate key oncogenes such as bcl-2 and p53 .

Table 1: Summary of Clinical Trials on Antitumor Activity

Study TypeCancer TypeFindings
Phase I TrialAcute LeukemiaAchieved complete remission in one patient .
Phase II TrialLow-Grade Non-Hodgkin LymphomaShowed objective responses and disease stabilization .
Phase II TrialEpithelial Ovarian CancerNo significant radiological responses noted .

Neurological Applications

Recent studies have highlighted bryostatin-1's potential in treating cognitive disorders, particularly Alzheimer's disease. A phase II trial indicated that patients with moderate Alzheimer's showed sustained cognitive benefits from bryostatin-1 treatment. The compound appears to enhance synaptic plasticity and memory by promoting α-secretase activity, which is crucial for amyloid precursor protein processing and subsequent amyloid-beta clearance .

Table 2: Summary of Neurological Studies

Study TypeConditionFindings
Phase II TrialAlzheimer's DiseaseSignificant cognitive improvement in moderately severe cohort .
Preclinical StudyNeurodegenerative DisordersImproved neuronal connections and memory in animal models .

Side Effects and Toxicity

Despite its therapeutic potential, bryostatin-1 is associated with several side effects:

  • Common Side Effects : Myalgia, fever, flu-like symptoms, fatigue, transient thrombocytopenia.
  • Dose-Limiting Toxicities : Observed primarily in phase I trials; myalgia was the most frequently reported .

属性

CAS 编号

83314-01-6

分子式

C47H68O17

分子量

905.0 g/mol

IUPAC 名称

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI 键

MJQUEDHRCUIRLF-MEBWOBETSA-N

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

手性 SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

规范 SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

外观

Solid powder

Key on ui other cas no.

83314-01-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

溶解度

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Bryostatin 1;  Bryostatin-1;  Bryostatin1;  NSC-339555;  NSC 339555;  NSC339555; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 1
Reactant of Route 2
Bryostatin 1
Reactant of Route 3
Bryostatin 1
Reactant of Route 4
Bryostatin 1
Reactant of Route 5
Bryostatin 1
Reactant of Route 6
Bryostatin 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。